molecular formula C13H20N4O2 B7631426 1-(6-Ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide

1-(6-Ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide

Cat. No. B7631426
M. Wt: 264.32 g/mol
InChI Key: RAHROYNPRCCGDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a piperidine derivative that has been synthesized through a series of chemical reactions. The purpose of

Mechanism of Action

The mechanism of action of 1-(6-Ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide is not fully understood. However, it is believed to work by binding to specific targets in the body, such as enzymes or receptors, and modulating their activity. This can lead to changes in cellular processes that may be beneficial for the treatment of certain diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to improve glucose metabolism in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(6-Ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide in lab experiments is its potential as a tool for studying the structure and function of biological molecules. It can also be used to test the efficacy of potential therapeutic agents for the treatment of various diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in certain assays.

Future Directions

There are several future directions for the study of 1-(6-Ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide. One area of interest is the development of new therapeutic agents based on this compound for the treatment of various diseases. Another area of interest is the further study of its mechanism of action and its potential as a tool for studying biological molecules. Additionally, there is potential for the development of new synthetic methods for the preparation of this compound, which could lead to improved yields and reduced costs.

Synthesis Methods

The synthesis of 1-(6-Ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2,6-dichloropyrazine, which is reacted with ethylamine to form 2-ethoxy-6-chloropyrazine. This intermediate is then reacted with 6-methylpiperidine-3-carboxylic acid to form this compound. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.

Scientific Research Applications

1-(6-Ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide has shown potential applications in various fields of scientific research. It has been studied for its potential as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. It has also been studied for its potential as a tool for studying the structure and function of biological molecules, such as proteins and enzymes.

properties

IUPAC Name

1-(6-ethoxypyrazin-2-yl)-6-methylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-19-12-7-15-6-11(16-12)17-8-10(13(14)18)5-4-9(17)2/h6-7,9-10H,3-5,8H2,1-2H3,(H2,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAHROYNPRCCGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=CN=C1)N2CC(CCC2C)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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